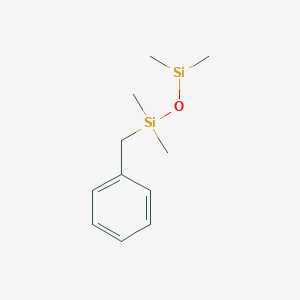
CID 23264743
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of a benzyl group attached to a disiloxane backbone. This compound is part of the broader class of disiloxanes, which are known for their unique chemical properties and applications in various fields, including organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,1,3,3-tetramethyldisiloxane can be synthesized through the hydrosilylation of benzyl-substituted alkenes or alkynes with 1,1,3,3-tetramethyldisiloxane. This reaction typically requires a platinum-based catalyst and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: This method ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Hydrosilylation: This compound participates in hydrosilylation reactions with alkenes and alkynes to form silicon-containing polymers.
Oxidation: Under specific conditions, it can be oxidized to form silanols and siloxanes.
Common Reagents and Conditions:
Catalysts: Platinum-based catalysts are commonly used for hydrosilylation reactions.
Solvents: Non-aqueous solvents such as toluene or hexane are preferred to prevent hydrolysis.
Temperature: Reactions are typically carried out at moderate temperatures (50-100°C) to ensure optimal yields.
Major Products:
Alcohols: Formed from the reduction of aldehydes.
Amines: Resulting from the reduction of nitriles.
Silicon-containing Polymers: Produced through hydrosilylation reactions.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Benzyl-1,1,3,3-tetramethyldisiloxane primarily involves its role as a reducing agent. The silicon-hydrogen (Si-H) bond in the compound is weakly hydridic, allowing it to donate hydride ions to various substrates. This property makes it effective in reducing functional groups such as aldehydes, nitriles, and phosphine oxides . The presence of the benzyl group can also influence the reactivity and selectivity of the compound in different reactions .
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetramethyldisiloxane: A simpler analog without the benzyl group, commonly used as a reducing agent.
1,1,3,3,5,5-Hexamethyltrisiloxane: Contains an additional silicon atom, offering different reactivity and applications.
1,1,1,3,3,3-Hexamethyldisilazane: Another organosilicon compound with distinct properties and uses in organic synthesis.
Uniqueness: 1-Benzyl-1,1,3,3-tetramethyldisiloxane stands out due to the presence of the benzyl group, which enhances its reactivity and selectivity in certain chemical reactions. This makes it a valuable compound in the synthesis of complex organosilicon molecules and materials .
Eigenschaften
Molekularformel |
C11H19OSi2 |
|---|---|
Molekulargewicht |
223.44 g/mol |
InChI |
InChI=1S/C11H19OSi2/c1-13(2)12-14(3,4)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
InChI-Schlüssel |
BTGAGBYQAFRLRT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)O[Si](C)(C)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Methylphenyl)methyl]pyridine-2-carboxylic acid](/img/structure/B14605644.png)

![3-Methylsulfanyl-1,2-dihydropyrido[2,3-e][1,2,4]triazine](/img/structure/B14605656.png)
![Methyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate](/img/structure/B14605658.png)
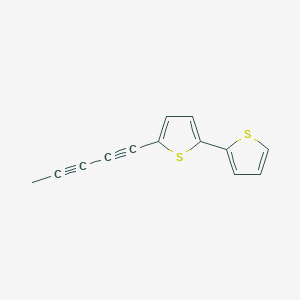
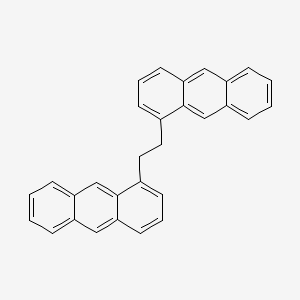
![3,7-Dimethyl-3-[(methylsulfanyl)methoxy]octa-1,6-diene](/img/structure/B14605685.png)
![Benzenamine, 4-hexyl-N-[(4-hexylphenyl)methylene]-](/img/structure/B14605692.png)
![7-Fluoro-7-(3-hydroxyoct-1-EN-1-YL)bicyclo[2.2.1]hept-5-EN-2-one](/img/structure/B14605695.png)
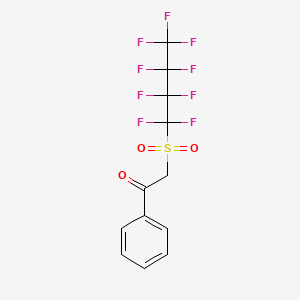
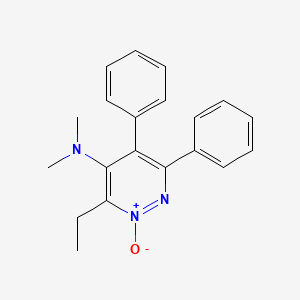

methanone](/img/structure/B14605735.png)
![N-[4-(2-Chlorobenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14605745.png)
